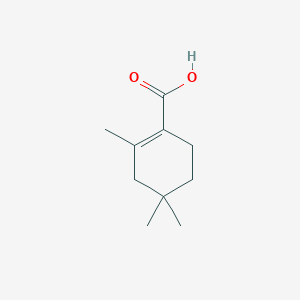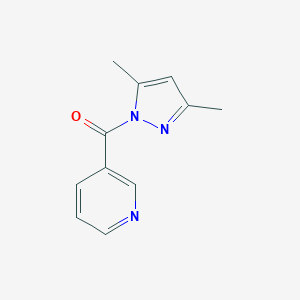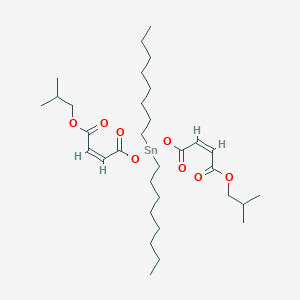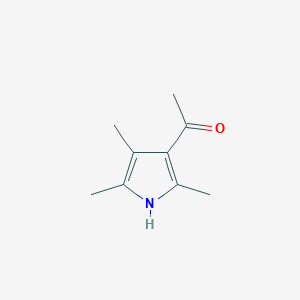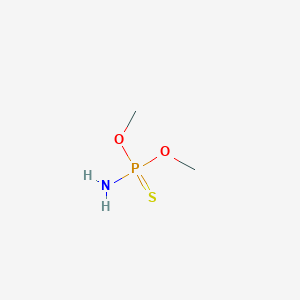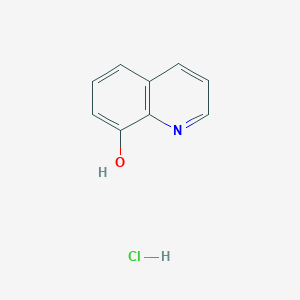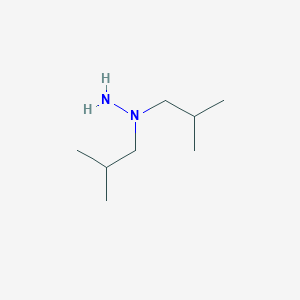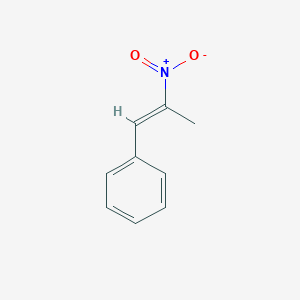
1-苯基-2-硝基丙烯
描述
1-苯基-2-硝基丙烯,俗称苯基-2-硝基丙烯,是一种化学化合物,分子式为C₉H₉NO₂。它是一种浅黄色结晶固体,具有独特的香味。 这种化合物属于芳香族化合物,广泛应用于医药和有机合成等领域 .
科学研究应用
1-苯基-2-硝基丙烯在科学研究中具有多种应用,包括:
作用机制
1-苯基-2-硝基丙烯的作用机制涉及它作为迈克尔受体的能力,与亲核试剂反应形成新的碳氮键 。这种反应性是由于双键富电子,它被相邻的吸电子硝基极化。 此外,它可以被还原成苯丙胺,通过增加多巴胺和去甲肾上腺素等神经递质的释放作用于中枢神经系统 .
生化分析
Biochemical Properties
1-Phenyl-2-nitropropene is a stable compound with both aromatic and alkyl substituents that can act as a Michael acceptor, making it useful in organic synthesis and medicinal chemistry . One of the significant properties of 1-phenyl-2-nitropropene is its ability to act as a Michael acceptor, which means it can react with various nucleophiles such as alcohols, amines, and thiols to form new carbon-nitrogen bonds .
Cellular Effects
The cellular effects of 1-Phenyl-2-nitropropene are still being studied. It has shown potential as an anti-tumor agent and bactericide, with greater activity against Gram-positive bacteria compared to Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of 1-Phenyl-2-nitropropene involves its reactivity due to the electron-rich nature of the double bond, which is polarized by the adjacent electron-withdrawing nitro group . This allows it to react with various nucleophiles to form new carbon-nitrogen bonds .
Temporal Effects in Laboratory Settings
1-Phenyl-2-nitropropene is a stable compound at room temperature and pressure, provided it is protected from oxygen . At higher temperatures, it is not very stable and degrades with time .
Dosage Effects in Animal Models
The median lethal dose (LD50) for oral exposure in rats is reported to be greater than 500 mg/kg, while in mice it is greater than 1176 mg/kg . These values indicate the dosage at which 50% of the tested animals would experience lethality .
Metabolic Pathways
It is known that it can be reduced to phenylacetone (P2P), a precursor in the synthesis of methamphetamine .
准备方法
1-苯基-2-硝基丙烯通常通过亨利反应合成,该反应涉及在碱性催化剂(如正丁胺)存在下,苯甲醛与硝基乙烷的缩合反应 。反应条件包括:
反应物: 苯甲醛和硝基乙烷
催化剂: 碱性催化剂,如正丁胺
工业生产方法可能有所不同,但它们通常遵循类似的原理,确保该化合物的纯度和产率高。
化学反应分析
1-苯基-2-硝基丙烯会发生多种类型的化学反应,包括:
相似化合物的比较
1-苯基-2-硝基丙烯可以与其他类似化合物进行比较,例如:
苯丙酮: 合成甲基苯丙胺的前体,可以通过1-苯基-2-硝基丙烯的水解形成.
硝基苯乙烯: 另一种具有类似反应性和在有机合成中应用的硝基烯烃.
1-苯基-2-硝基丙烯的独特性在于其多功能的反应性和作为合成各种医药和有机化合物的关键中间体的作用。
属性
IUPAC Name |
[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSVFWFSJDAYBM-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336391 | |
| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-60-2, 18315-84-9 | |
| Record name | 1-Phenyl-2-nitropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Nitropropenyl)benzene, (E) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018315849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-nitropropene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Nitropropenyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-(2-Nitroprop-1-en-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-NITROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT17M2UOTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the isotopic analysis of 1-phenyl-2-nitropropene?
A: Isotopic analysis, particularly using δ(13)C and δ(2)H values, can be used to trace the origin of 1-phenyl-2-nitropropene. [] This is particularly relevant in forensic investigations, as the isotopic signature of the compound can be linked back to specific precursors and synthesis methods. For example, 1-phenyl-2-nitropropene synthesized from benzaldehyde with a distinctly positive δ(2)H value will retain this signature, differentiating it from those produced using alternative routes. []
Q2: How can High-Performance Liquid Chromatography (HPLC) be utilized in the analysis of 1-phenyl-2-nitropropene?
A: HPLC offers a rapid and sensitive method for both quantifying 1-phenyl-2-nitropropene and identifying related substances within a sample. [] This is achieved through separating the mixture components using a polystyrene-divinylbenzene (PS-DVB) column and detecting them with UV light at specific wavelengths. [] This method allows researchers to assess the purity of synthesized 1-phenyl-2-nitropropene and to monitor its stability in solutions like acetonitrile. []
Q3: Can you explain the stereochemistry involved in the reaction of N-alkylhydroxylamines with 1-phenyl-2-nitropropene?
A: N-Alkylhydroxylamines demonstrate a stereospecific cis addition to 1-phenyl-2-nitropropene. [] This means that both the N-alkylhydroxylamine and the nitro group end up on the same side of the newly formed carbon-carbon single bond. This selectivity suggests a concerted addition mechanism, contrasting with the lack of diastereoselectivity observed with O-alkylhydroxylamines. []
Q4: What spectroscopic techniques are valuable for studying 1-phenyl-2-nitropropene and what insights do they provide?
A: Multiple spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, have been used to characterize 1-phenyl-2-nitropropene. [, ] These methods provide valuable information regarding the compound's vibrational frequencies, electronic transitions, and nuclear environments, respectively. When combined with quantum computational calculations, these spectroscopic data can be used to confirm the structure, identify functional groups, and understand the electronic properties of 1-phenyl-2-nitropropene. [, ]
Q5: How does 1-phenyl-2-nitropropene behave under reducing conditions with a low-valent ruthenium catalyst?
A: In the presence of a low-valent ruthenium catalyst, 1-phenyl-2-nitropropene undergoes simultaneous reduction of both the nitro group and the carbon-carbon double bond. [] This highlights the versatility of 1-phenyl-2-nitropropene as a starting material for synthesizing various nitrogen-containing compounds, showcasing its potential in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


